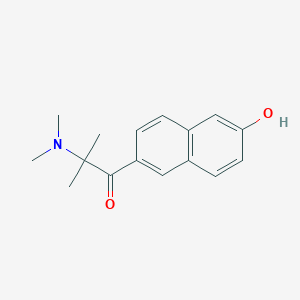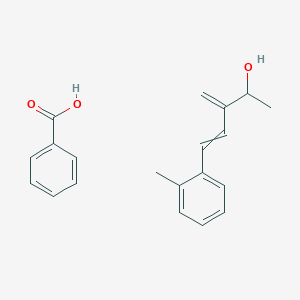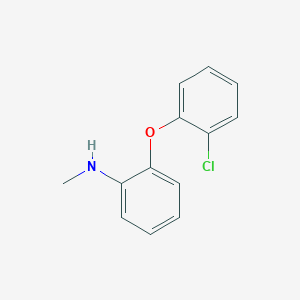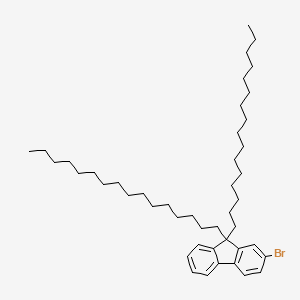![molecular formula C15H20O2 B14198840 [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde CAS No. 922501-06-2](/img/structure/B14198840.png)
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde: is a chemical compound with the molecular formula C14H18O2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate oxetane precursor under controlled conditions. One common method is the use of a Grignard reagent to introduce the oxetane ring, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium or zinc.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- [3-(4-Methylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Ethylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Isopropylphenyl)oxetan-3-yl]acetaldehyde
Comparison: Compared to its analogs, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is unique due to the presence of the tert-butyl group, which provides increased steric bulk. This feature can influence the compound’s reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.
Properties
CAS No. |
922501-06-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)12-4-6-13(7-5-12)15(8-9-16)10-17-11-15/h4-7,9H,8,10-11H2,1-3H3 |
InChI Key |
SUMZLZYFNMXEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)



![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
